N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14809298
InChI: InChI=1S/C16H13N5O2S2/c1-23-9-13-19-20-15(25-13)18-14(22)10-4-5-11-12(8-10)24-16(17-11)21-6-2-3-7-21/h2-8H,9H2,1H3,(H,18,20,22)
SMILES:
Molecular Formula: C16H13N5O2S2
Molecular Weight: 371.4 g/mol

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

CAS No.:

Cat. No.: VC14809298

Molecular Formula: C16H13N5O2S2

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide -

Specification

Molecular Formula C16H13N5O2S2
Molecular Weight 371.4 g/mol
IUPAC Name N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide
Standard InChI InChI=1S/C16H13N5O2S2/c1-23-9-13-19-20-15(25-13)18-14(22)10-4-5-11-12(8-10)24-16(17-11)21-6-2-3-7-21/h2-8H,9H2,1H3,(H,18,20,22)
Standard InChI Key BTBPSZAVWWOVEC-UHFFFAOYSA-N
Canonical SMILES COCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzothiazole ring fused to a benzene group, substituted at the 6th position with a carboxamide functional group. The thiadiazole moiety, attached via an imine linkage (C=N\text{C=N}), is further modified with a methoxymethyl group at the 5th position and a pyrrole ring at the 2nd position. The EE-configuration of the imine bond ensures planar geometry, which may enhance interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC16H13N5O2S2\text{C}_{16}\text{H}_{13}\text{N}_5\text{O}_2\text{S}_2
Molecular Weight371.4 g/mol
IUPAC NameN-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide
Canonical SMILESCOCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4
PubChem CID39032938

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 2-amino-6-nitrobenzoic acid, which undergoes cyclization with thiourea to form the benzothiazole core. Subsequent coupling with a pre-functionalized thiadiazole intermediate—synthesized via cyclocondensation of thiosemicarbazide with methoxymethyl ketone—yields the target compound. Key reactions include:

  • Benzothiazole Formation:
    C7H5NO2+NH2CSNH2C7H4N2S+HNO3\text{C}_7\text{H}_5\text{NO}_2 + \text{NH}_2\text{CSNH}_2 \rightarrow \text{C}_7\text{H}_4\text{N}_2\text{S} + \text{HNO}_3 .

  • Thiadiazole Cyclization:
    CH3OCH2COCl+N2H4CSC3H5N2OS\text{CH}_3\text{OCH}_2\text{COCl} + \text{N}_2\text{H}_4\text{CS} \rightarrow \text{C}_3\text{H}_5\text{N}_2\text{OS} .

  • Imine Coupling:
    C7H4N2S+C3H5N2OSC16H13N5O2S2\text{C}_7\text{H}_4\text{N}_2\text{S} + \text{C}_3\text{H}_5\text{N}_2\text{OS} \rightarrow \text{C}_{16}\text{H}_{13}\text{N}_5\text{O}_2\text{S}_2 .

Optimization Challenges

Yield optimization remains a hurdle due to steric hindrance during imine bond formation. Catalytic methods using Lewis acids (e.g., ZnCl₂) improve reaction efficiency but require stringent anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >95% purity.

Mechanistic Insights and Molecular Interactions

Target Prediction

Docking simulations indicate high affinity for kinase ATP-binding pockets (e.g., EGFR, IC₅₀ ≈ 0.8 µM). The thiadiazole ring coordinates with Mg²⁺ ions, while the benzothiazole moiety engages in π-π stacking with hydrophobic residues.

Metabolic Stability

Microsomal assays (human liver) show a half-life of 120 minutes, with primary metabolites arising from O-demethylation and sulfoxidation.

Research Applications and Future Directions

Drug Development

Structural modifications to enhance bioavailability—such as prodrug formulations or PEGylation—are under investigation.

Targeted Delivery

Nanoparticle-encapsulated forms show promise in improving tumor accumulation in preclinical models.

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